molecular formula C8H11NO2 B6324114 2-Methoxy-6-(methoxymethyl)pyridine CAS No. 2379322-23-1

2-Methoxy-6-(methoxymethyl)pyridine

Cat. No.: B6324114
CAS No.: 2379322-23-1
M. Wt: 153.18 g/mol
InChI Key: APMNIIXDMBLRRT-UHFFFAOYSA-N
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Description

2-Methoxy-6-(methoxymethyl)pyridine is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is a derivative of pyridine, characterized by the presence of methoxy and methoxymethyl groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(methoxymethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds via the formation of an intermediate, which is then methylated to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(methoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

2-Methoxy-6-(methoxymethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(methoxymethyl)pyridine involves its interaction with specific molecular targets. The methoxy and methoxymethyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-(methoxymethyl)pyridine is unique due to the presence of both methoxy and methoxymethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-methoxy-6-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-6-7-4-3-5-8(9-7)11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMNIIXDMBLRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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